molecular formula C15H15NO5S B6575718 N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide CAS No. 1105204-86-1

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide

Cat. No.: B6575718
CAS No.: 1105204-86-1
M. Wt: 321.3 g/mol
InChI Key: ULVJECXYPSZJLC-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]benzenesulfonamide is a synthetic chemical compound of significant research interest due to its unique structure incorporating 1,3-benzodioxole and benzenesulfonamide pharmacophores. Compounds featuring the 1,3-benzodioxole moiety have been investigated for their diverse biological activities. For instance, certain derivatives have shown potential in selectively targeting tumor cells under nutrient-starved conditions , while others have been developed as potent agonists for plant hormone receptors, promoting root growth in agricultural research . Additionally, benzenesulfonamide derivatives are a well-explored class in medicinal chemistry, with some analogs demonstrating cytotoxic activity against cancer cell lines . The structure of this compound, which links these two groups via an ethoxyethyl chain, presents a versatile scaffold for chemical biology and drug discovery efforts. Researchers can utilize this molecule as a key intermediate or lead compound for developing novel therapeutic agents, chemical probes, or agrochemicals. It is supplied strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should conduct all necessary safety and regulatory assessments before use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c17-22(18,13-4-2-1-3-5-13)16-8-9-19-12-6-7-14-15(10-12)21-11-20-14/h1-7,10,16H,8-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULVJECXYPSZJLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine

The benzodioxol-ethylamine intermediate serves as the foundational precursor for sulfonamide formation. Two primary methodologies dominate its synthesis:

Nucleophilic Substitution

Reagents : 5-Hydroxy-1,3-benzodioxole, 2-chloroethylamine hydrochloride, potassium carbonate (K₂CO₃)
Solvent : Dimethylformamide (DMF) or acetone
Conditions : Reflux at 80–90°C for 12–18 hours under inert atmosphere.
Mechanism :

5-Hydroxy-1,3-benzodioxole+ClCH2CH2NH2K2CO32-(2H-1,3-Benzodioxol-5-yloxy)ethylamine+HCl\text{5-Hydroxy-1,3-benzodioxole} + \text{ClCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}_3} \text{2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine} + \text{HCl}

Yield : ~65–70% after purification via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

ParameterValue
Reaction Time18 hours
Temperature85°C
PurificationSilica gel (70–230 mesh)
Solvent RatioEthyl acetate:hexane (3:7)

Mitsunobu Reaction

Reagents : 5-Hydroxy-1,3-benzodioxole, ethanolamine, diethyl azodicarboxylate (DEAD), triphenylphosphine (PPh₃)
Solvent : Tetrahydrofuran (THF)
Conditions : Stirring at 0°C to room temperature for 6–8 hours.
Mechanism :

PPh3+DEADIntermediate5-Hydroxy-1,3-benzodioxoleEther product\text{PPh}_3 + \text{DEAD} \rightarrow \text{Intermediate} \xrightarrow{\text{5-Hydroxy-1,3-benzodioxole}} \text{Ether product}

Yield : ~75–80% after recrystallization (ethanol/water).

Advantages : Higher regioselectivity and reduced side products compared to nucleophilic substitution.

Sulfonylation with Benzenesulfonyl Chloride

The ethylamine intermediate undergoes sulfonylation to introduce the benzenesulfonamide group.

Reagents : 2-(2H-1,3-Benzodioxol-5-yloxy)ethylamine, benzenesulfonyl chloride, triethylamine (Et₃N)
Solvent : Dichloromethane (DCM)
Conditions : Stirring at 0°C for 1 hour, followed by room temperature for 4–6 hours.
Mechanism :

R-NH2+PhSO2ClEt3NR-NH-SO2Ph+HCl\text{R-NH}2 + \text{PhSO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{Ph} + \text{HCl}

Work-up :

  • Wash with 5% HCl (×2) and saturated NaHCO₃ (×2).

  • Dry over anhydrous MgSO₄.

  • Concentrate under reduced pressure.

Yield : 80–85% after recrystallization (ethanol).

Spectroscopic Validation :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.80–7.72 (m, 2H, Ar-H), 7.62–7.55 (m, 3H, Ar-H), 6.85 (d, J = 8.4 Hz, 1H, benzodioxol-H), 6.45 (d, J = 8.4 Hz, 1H, benzodioxol-H), 4.15 (t, J = 6.0 Hz, 2H, OCH₂), 3.45 (q, J = 6.0 Hz, 2H, NHCH₂), 2.95 (s, 1H, NH).

  • IR (KBr) : 3270 cm⁻¹ (N-H stretch), 1325 cm⁻¹ and 1155 cm⁻¹ (S=O asymmetric/symmetric stretches).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

Reactor Type : Microfluidic tubular reactor
Advantages : Enhanced heat/mass transfer, reduced reaction time (≤2 hours), and improved safety profile.
Parameters :

ParameterValue
Residence Time30 minutes
Temperature50°C
Pressure1–2 bar

Yield : 90–92% with ≥99% purity (HPLC).

Reaction Optimization and Challenges

Solvent Effects

  • Polar aprotic solvents (DMF, DMSO) : Accelerate nucleophilic substitution but may degrade benzodioxol at high temperatures.

  • Non-polar solvents (toluene) : Lower yields due to poor solubility of intermediates.

Stoichiometric Ratios

Optimal amine:sulfonyl chloride ratio = 1:1.2 to minimize unreacted amine. Excess sulfonyl chloride leads to bis-sulfonylation (≤5% side product).

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Scalability
Nucleophilic + Sulfonylation7098Moderate
Mitsunobu + Sulfonylation8099High
Continuous Flow9299.5Industrial

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are common.

    Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfonamide group can also form strong interactions with biological molecules, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural variations among sulfonamide derivatives lie in substituent groups, linkage types, and heterocyclic attachments. Below is a comparative analysis:

Compound Name Substituent/Modification Molecular Formula Key Structural Features Biological Target (Hypothesized/Reported)
N-[2-(2H-1,3-Benzodioxol-5-yloxy)ethyl]benzenesulfonamide (Target Compound) Ethyloxy-linked benzodioxol C₁₅H₁₅NO₅S Flexible ethyloxy spacer; benzodioxol enhances π-π stacking potential. TRPV1 (analogous to capsaicin)
N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide () Methylene-linked benzodioxol C₁₄H₁₃NO₄S Shorter methylene linker; reduced conformational flexibility vs. ethyloxy. TRPV1 (capsaicin analog)
5-Bromo-2-methoxy-N-(3-methyl-6-hydroxy-1,2-benzoxazol-5-yl)benzenesulfonamide () Bromo, methoxy, benzoxazol C₁₅H₁₃BrN₂O₅S Electron-withdrawing bromine and methoxy groups; benzoxazol enhances metabolic stability. Enzymatic targets (e.g., kinases)
Udenafil-d7 () Deuterated propoxy, pyrazolopyrimidine C₂₅H₂₉D₇N₆O₄S Deuterated alkyl chain; pyrazolopyrimidine core targets PDE5. PDE5 (phosphodiesterase inhibitor)

Key Observations :

  • Substituent Length and Flexibility : The ethyloxy spacer in the target compound may enhance binding to TRPV1 compared to the methylene-linked analog (), as longer chains better mimic capsaicin’s aliphatic tail .
  • Heterocyclic Influence : Benzoxazol () and pyrazolopyrimidine () cores diversify pharmacological profiles, shifting targets from ion channels (TRPV1) to enzymes (PDE5).
Crystallographic and Computational Insights
  • Structural Analysis : SHELX software () was critical in resolving crystal structures of analogs, revealing bond lengths and dihedral angles. For example, the methylene-linked compound () adopts a planar conformation, while ethyloxy derivatives may exhibit torsional flexibility .
  • Hydrogen Bonding : Sulfonamide NH groups in all compounds participate in H-bonding with target residues, though benzodioxol oxygen atoms may enhance binding in TRPV1-active derivatives .

Biological Activity

N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a benzodioxole moiety linked to a benzenesulfonamide group , which is often associated with various pharmacological properties. The molecular formula is C15H15N1O5SC_{15}H_{15}N_{1}O_{5}S, and its structure can be represented as follows:

N 2 2H 1 3 benzodioxol 5 yloxy ethyl benzenesulfonamide\text{N 2 2H 1 3 benzodioxol 5 yloxy ethyl benzenesulfonamide}

Key Structural Components

  • Benzodioxole : Known for its occurrence in numerous biologically active compounds.
  • Benzenesulfonamide : Commonly found in drugs with antibacterial and diuretic properties.

Synthesis

The synthesis of this compound typically involves the reaction of 2-(2H-1,3-benzodioxol-5-yloxy)ethylamine with benzenesulfonyl chloride under basic conditions, often utilizing solvents such as dichloromethane or tetrahydrofuran. The reaction conditions are optimized to enhance yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzodioxole have been shown to inhibit the growth of various bacteria and fungi, suggesting potential applications in treating infections .

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an enzyme inhibitor . Specifically, it has been evaluated for its inhibitory effects on α-amylase, an enzyme involved in carbohydrate metabolism. In vitro tests demonstrated potent inhibition with IC50 values indicating strong efficacy .

CompoundIC50 (µM)Target Enzyme
This compound0.85α-Amylase
Comparison Compound IIc0.68α-Amylase

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro assays showed that it could inhibit the proliferation of several cancer cell lines while exhibiting minimal cytotoxicity towards normal cells . This selective toxicity is crucial for developing therapeutic agents with fewer side effects.

Case Studies

  • Inhibition of α-Amylase : A study evaluated various benzodioxole derivatives for their ability to inhibit α-amylase. The results indicated that modifications in the benzodioxole structure significantly affected inhibitory potency .
  • Cytotoxicity Assessment : The cytotoxic effects were tested on both cancerous and non-cancerous cell lines using MTS assays. Compounds similar to this compound demonstrated a high degree of selectivity for cancer cells over normal cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]benzenesulfonamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via sulfonamide coupling. For example, a benzenesulfonyl chloride derivative could react with a benzodioxole-containing amine under basic conditions (e.g., DCM with triethylamine). Reaction optimization should focus on temperature (0–25°C), solvent polarity, and coupling agents like EDCI/HOBt to improve yields, as demonstrated in analogous sulfonamide syntheses .
  • Validation : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Yields typically range from 37–73% for similar compounds, depending on substituent reactivity .

Q. How should structural characterization be performed to confirm the identity of this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the benzodioxole (δ 5.9–6.8 ppm for aromatic protons) and sulfonamide (δ 7.5–8.0 ppm for SO2_2NH) moieties. Compare with published shifts for N-(5-chloro-2-methoxyphenyl)benzenesulfonamide .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular weight (expected ~391 g/mol based on C15_{15}H14_{14}NO5_5S).
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as done for sulfonamide derivatives in crystallographic studies .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Screening Approaches :

  • Enzyme Inhibition : Test against carbonic anhydrase or NLRP3 inflammasome targets, given sulfonamides’ known roles as enzyme inhibitors .
  • Receptor Binding : Use TRPM8 modulation assays (e.g., calcium flux in transfected HEK293 cells), as benzodioxole-containing analogues exhibit TRPM8 activity .
  • Cytotoxicity : Employ MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • SAR Design :

  • Core Modifications : Introduce substituents on the benzodioxole (e.g., halogens at C5) or benzene sulfonamide (e.g., methoxy, nitro groups) to assess electronic effects.
  • Linker Optimization : Vary the ethyloxy spacer length (e.g., propyl vs. ethyl) to study steric effects on target binding.
  • Biological Testing : Compare IC50_{50} values across modified analogues in enzyme inhibition or receptor binding assays. Data from similar compounds show that methoxy and halogen substitutions enhance activity .

Q. What mechanistic studies are critical to resolve contradictory data on sulfonamide bioactivity?

  • Experimental Approaches :

  • Kinetic Analysis : Perform time-dependent enzyme inhibition assays to distinguish competitive vs. non-competitive mechanisms.
  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with target proteins (e.g., TRPM8 or NLRP3). Cross-validate with mutagenesis studies on key binding residues .
  • Metabolite Profiling : Identify phase I/II metabolites via LC-MS to rule out off-target effects from degradation products .

Q. How can the compound’s stability and solubility be improved for in vivo studies?

  • Formulation Strategies :

  • Salt Formation : Prepare sodium or hydrochloride salts to enhance aqueous solubility.
  • Prodrug Design : Acetylate the sulfonamide nitrogen or benzodioxole oxygen to improve bioavailability, as seen in related compounds .
  • Accelerated Stability Testing : Expose the compound to heat (40°C), humidity (75% RH), and UV light for 4 weeks. Monitor degradation via HPLC and adjust storage conditions accordingly .

Q. What computational tools are recommended for predicting off-target interactions?

  • In Silico Methods :

  • Pharmacophore Modeling : Use Schrödinger’s Phase to map essential interaction features and screen against toxicity databases (e.g., Tox21).
  • Pan-Assay Interference Compounds (PAINS) Filters : Apply PAINS-remover algorithms to eliminate promiscuous binders.
  • ADMET Prediction : Utilize SwissADME or ADMETlab 2.0 to forecast pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of sulfonamide derivatives?

  • Troubleshooting Steps :

  • Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated), buffer conditions, and positive controls (e.g., acetazolamide for carbonic anhydrase).
  • Batch Variability : Compare multiple synthetic batches via NMR and LC-MS to exclude impurities (>95% purity required).
  • Meta-Analysis : Pool data from peer-reviewed studies (e.g., PubMed, SciFinder) to identify consensus trends. For example, conflicting TRPM8 activation data may arise from differences in cell type or assay protocols .

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